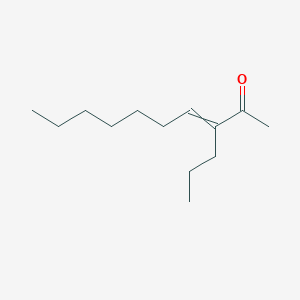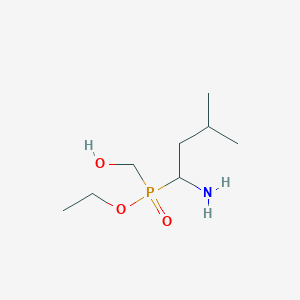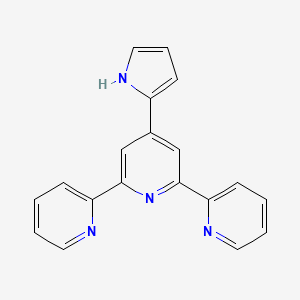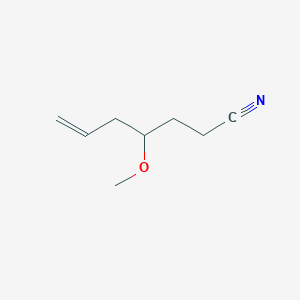![molecular formula C7H9F3N4 B12521631 3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B12521631.png)
3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluorometil)-6,7,8,9-tetrahidro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepina es un compuesto heterocíclico que contiene un anillo de triazol fusionado con un anillo de diazepina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(Trifluorometil)-6,7,8,9-tetrahidro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepina normalmente implica la ciclización de precursores apropiados en condiciones específicas. Un método común involucra la reacción del clorhidrato de 3-trifluorometil-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-α]pirazina con isocianatos en presencia de trietilamina y diclorometano . La reacción se lleva a cabo a temperatura ambiente y el producto se obtiene con buen rendimiento.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizada puede mejorar la eficiencia y la escalabilidad del proceso de producción. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(Trifluorometil)-6,7,8,9-tetrahidro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en presencia de un catalizador.
Reducción: Borohidruro de sodio en metanol o hidruro de litio y aluminio en éter.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.
Aplicaciones Científicas De Investigación
3-(Trifluorometil)-6,7,8,9-tetrahidro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepina tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto se utiliza como andamio para diseñar fármacos con actividades anticancerígenas, antimicrobianas y antivirales
Estudios Biológicos: Se emplea en estudios que investigan la inhibición de enzimas, la unión a receptores y las vías de señalización celular.
Aplicaciones Industriales: El compuesto se utiliza en la síntesis de agroquímicos y materiales funcionales.
Mecanismo De Acción
El mecanismo de acción de 3-(Trifluorometil)-6,7,8,9-tetrahidro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepina implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Por ejemplo, se ha demostrado que inhibe las quinasas como c-Met y VEGFR-2, lo que lleva a efectos antiproliferativos en las células cancerosas . La unión del compuesto a estos objetivos puede interrumpir las vías de señalización, inducir la apoptosis e inhibir el crecimiento celular.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de [1,2,4]Triazolo[4,3-a]pirazina: Estos compuestos comparten una estructura de anillo de triazol similar y exhiben actividades biológicas comparables.
Derivados de 1,2,4-Triazolo[3,4-b][1,3,4]tiadiazina: Estos compuestos también contienen un anillo de triazol y se utilizan en química medicinal por sus diversas propiedades farmacológicas.
Singularidad
3-(Trifluorometil)-6,7,8,9-tetrahidro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepina es única debido a la presencia del grupo trifluorometil, que mejora sus propiedades farmacocinéticas y su actividad biológica. La combinación de los anillos de triazol y diazepina proporciona un andamio versátil para el diseño de fármacos, lo que permite el desarrollo de compuestos con mayor eficacia y menor toxicidad.
Propiedades
Fórmula molecular |
C7H9F3N4 |
|---|---|
Peso molecular |
206.17 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine |
InChI |
InChI=1S/C7H9F3N4/c8-7(9,10)6-13-12-5-4-11-2-1-3-14(5)6/h11H,1-4H2 |
Clave InChI |
UUDXUCOGVUMEMY-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=NN=C(N2C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B12521550.png)
![2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol](/img/structure/B12521558.png)

![4-[(2R)-2-Aminopropyl]aniline](/img/structure/B12521561.png)

![1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]-](/img/structure/B12521574.png)




![Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]-](/img/structure/B12521584.png)
![4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene](/img/structure/B12521605.png)
![2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene](/img/structure/B12521613.png)

